molecular formula C16H18N4O2S B5645213 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B5645213
M. Wt: 330.4 g/mol
InChI Key: OHEMJXWFOAUWGG-UHFFFAOYSA-N
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Description

2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C15H17N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a urea derivative.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can mimic nucleic acid bases, allowing it to bind to enzymes involved in DNA and RNA synthesis. The allyl group and sulfanyl linkage may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-methylphenyl)acetamide stands out due to its specific substitution pattern. The presence of the 4-methylphenyl group imparts unique chemical and biological properties, potentially enhancing its reactivity and bioactivity.

Properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-8-20-13(17)9-14(21)19-16(20)23-10-15(22)18-12-6-4-11(2)5-7-12/h3-7,9H,1,8,10,17H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEMJXWFOAUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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